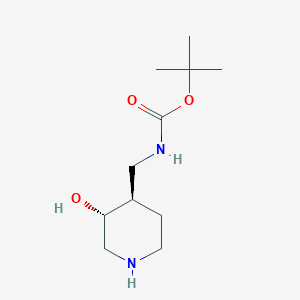
9-(1-Butoxyethyl)-6-chloro-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Butoxyethyl)-6-chloro-9H-purine is a chemical compound with the molecular formula C11H15ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Butoxyethyl)-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with 1-butoxyethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
9-(1-Butoxyethyl)-6-chloro-9H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the butoxyethyl group or the purine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 9-(1-Butoxyethyl)-6-aminopurine, while oxidation with potassium permanganate can introduce a hydroxyl group to form 9-(1-Butoxyethyl)-6-hydroxy-9H-purine.
科学的研究の応用
9-(1-Butoxyethyl)-6-chloro-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying reaction mechanisms and developing new materials.
Biology: The compound can be used to investigate the interactions of purine derivatives with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Derivatives of this compound may have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
作用機序
The mechanism of action of 9-(1-Butoxyethyl)-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxyethyl group and chlorine atom can influence the compound’s binding affinity and specificity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
6-Chloropurine: A precursor to 9-(1-Butoxyethyl)-6-chloro-9H-purine, it lacks the butoxyethyl group and has different chemical properties.
9-(1-Butoxyethyl)-9H-purine: Similar to the target compound but without the chlorine atom, leading to different reactivity and applications.
9-(1-Methoxyethyl)-6-chloro-9H-purine: A related compound with a methoxyethyl group instead of a butoxyethyl group, which affects its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of the butoxyethyl group and the chlorine atom on the purine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
106284-79-1 |
|---|---|
分子式 |
C11H15ClN4O |
分子量 |
254.71 g/mol |
IUPAC名 |
9-(1-butoxyethyl)-6-chloropurine |
InChI |
InChI=1S/C11H15ClN4O/c1-3-4-5-17-8(2)16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |
InChIキー |
HLIODFKTXXWZRN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)N1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


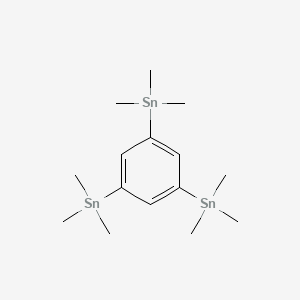
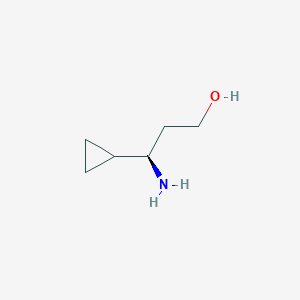
![2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B15217973.png)
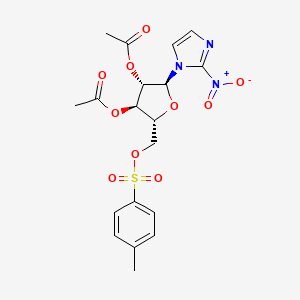
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)
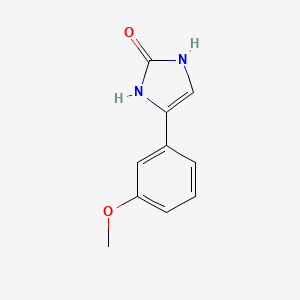
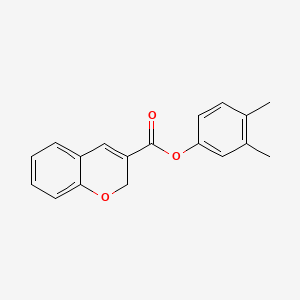

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide](/img/structure/B15218024.png)
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
